

Introduction: Unveiling the Potential of a Versatile Scaffold

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Compound of Interest

Compound Name: **3-Morpholin-4-ylaniline**

Cat. No.: **B065803**

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In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired functions. **3-Morpholin-4-ylaniline** emerges as a particularly valuable scaffold, offering a unique combination of structural features and reactivity. This molecule, characterized by an aniline core substituted at the meta-position with a morpholine ring, provides chemists with multiple avenues for synthetic elaboration.

The primary amino group serves as a versatile handle for a myriad of transformations, including amide bond formation, sulfonylation, and diazotization. Simultaneously, the electron-donating nature of both the amino and morpholino substituents activates the aromatic ring, making it amenable to electrophilic substitution. The morpholine moiety itself is a privileged structural motif in drug discovery, often imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to the parent molecule.[\[1\]](#)[\[2\]](#)

This guide provides an in-depth exploration of **3-Morpholin-4-ylaniline** as a synthetic tool, detailing its physicochemical properties, safety protocols, and key applications. We will present field-proven protocols for its use in the synthesis of kinase inhibitors and azo dyes, explaining the chemical principles that underpin these transformations.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Property	Value	Source
IUPAC Name	3-morpholin-4-ylaniline	[3]
CAS Number	159724-40-0	[3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[3] [4]
Molecular Weight	178.23 g/mol	[3] [4]
Appearance	Solid	[4]
SMILES	C1COCCN1C2=CC=CC(=C2)N	[3]
InChI Key	ZJWLMZURLIHVHE-UHFFFAOYSA-N	[3] [4]

Safety and Handling: A Mandate for Precaution

3-Morpholin-4-ylaniline is classified as harmful and requires careful handling to minimize exposure.[\[3\]](#)[\[4\]](#) Adherence to strict safety protocols is non-negotiable.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[\[5\]](#)[\[6\]](#)
- Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[\[5\]](#)[\[6\]](#) Avoid all personal contact.[\[5\]](#) Keep containers tightly closed when not in use.[\[6\]](#)
- First Aid Measures:
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [\[5\]](#)[\[6\]](#)

- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth with water.[6]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[6]

Application I: Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a cornerstone in the design of protein kinase inhibitors, targeting enzymes like EGFR and PI3K that are implicated in cancer.[7][8][9] The aniline nitrogen is crucial for forming a key hydrogen bond interaction in the ATP-binding pocket of the kinase. **3-Morpholin-4-ylaniline** is an ideal building block for introducing a solubilizing morpholine group while presenting the critical aniline moiety for reaction.

Rationale for Use

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The electron-rich nature of the amino group in **3-morpholin-4-ylaniline** makes it a potent nucleophile for these transformations. The morpholine group enhances the drug-like properties of the final compound.

Protocol: Synthesis of a 4-(3-Morpholinoanilino)quinazoline Derivative

This protocol describes a general SNAr reaction between **3-morpholin-4-ylaniline** and a generic 4-chloroquinazoline.

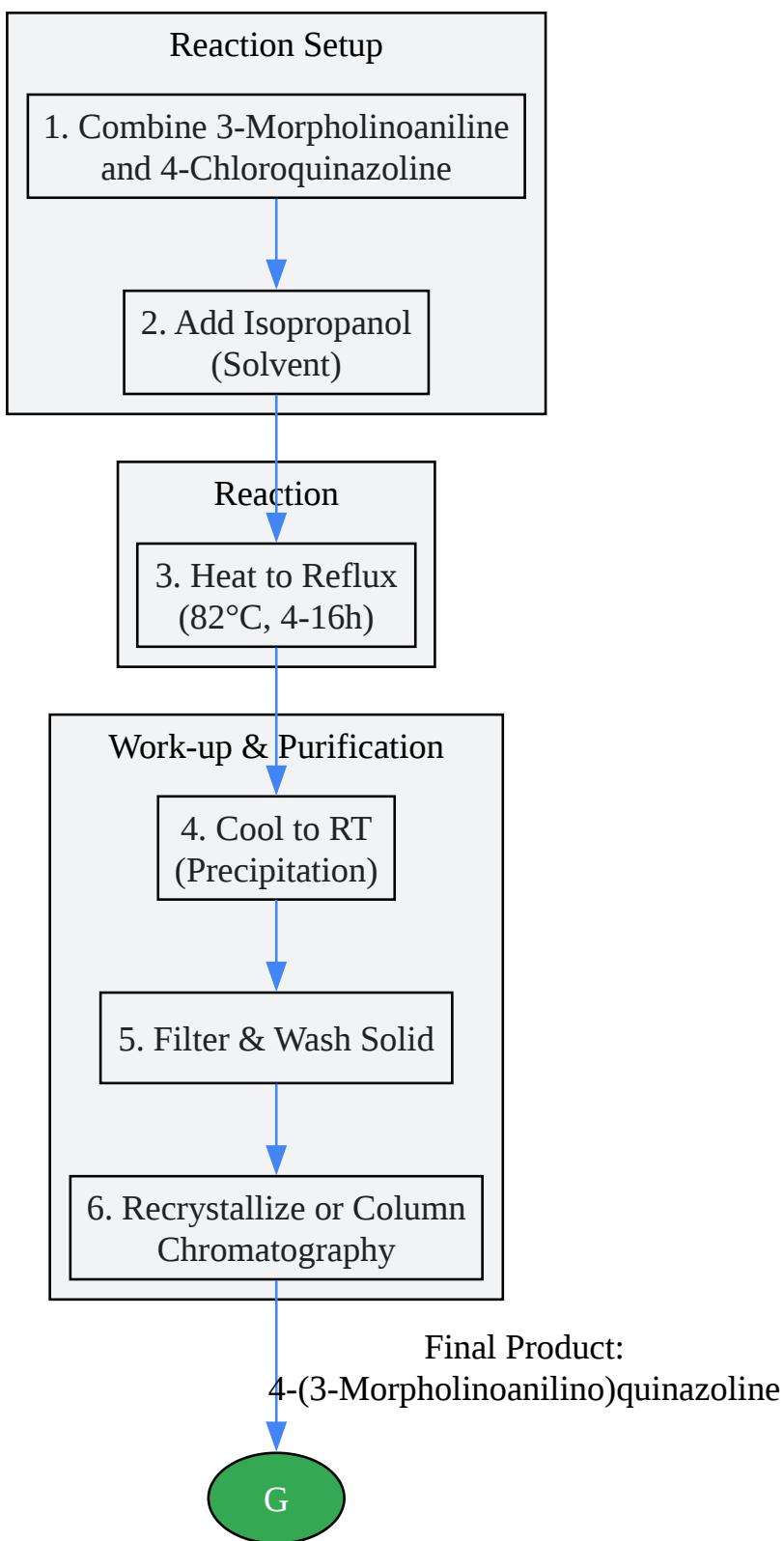
Materials:

- **3-Morpholin-4-ylaniline**
- 4-Chloro-6,7-dimethoxyquinazoline (or other suitable electrophile)

- Isopropanol (IPA) or 2-Butanol
- Diisopropylethylamine (DIPEA) (Optional, as a non-nucleophilic base)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add **3-morpholin-4-ylaniline** (1.0 eq) and the 4-chloroquinazoline derivative (1.05 eq).
- Solvent Addition: Add isopropanol to the flask to create a suspension with a concentration of approximately 0.1-0.2 M.
- Heating: Heat the reaction mixture to reflux (approx. 82°C for IPA) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials.
- Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol followed by a non-polar solvent like hexanes or diethyl ether to remove residual impurities.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel if necessary.
- Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.



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Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Application II: Synthesis of Azo Dyes

The primary aromatic amine functionality of **3-morpholin-4-ylaniline** makes it an excellent starting material for the synthesis of azo dyes.^[10] Azo compounds, characterized by the R-N=N-R' linkage, are the largest class of synthetic dyes, with applications ranging from textiles to analytical indicators.

Rationale for Use

The synthesis is a two-step process. First, the aniline is converted into a highly reactive diazonium salt through treatment with nitrous acid at low temperatures. Second, this salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol or another aniline derivative. The morpholine group acts as an auxochrome, a group that modifies the color of the chromophore (the azo group) and can improve the dye's fastness.

Protocol: Synthesis of an Azo Dye via Diazotization-Coupling

This protocol details the synthesis of a simple azo dye using 2-naphthol as the coupling agent.

Materials:

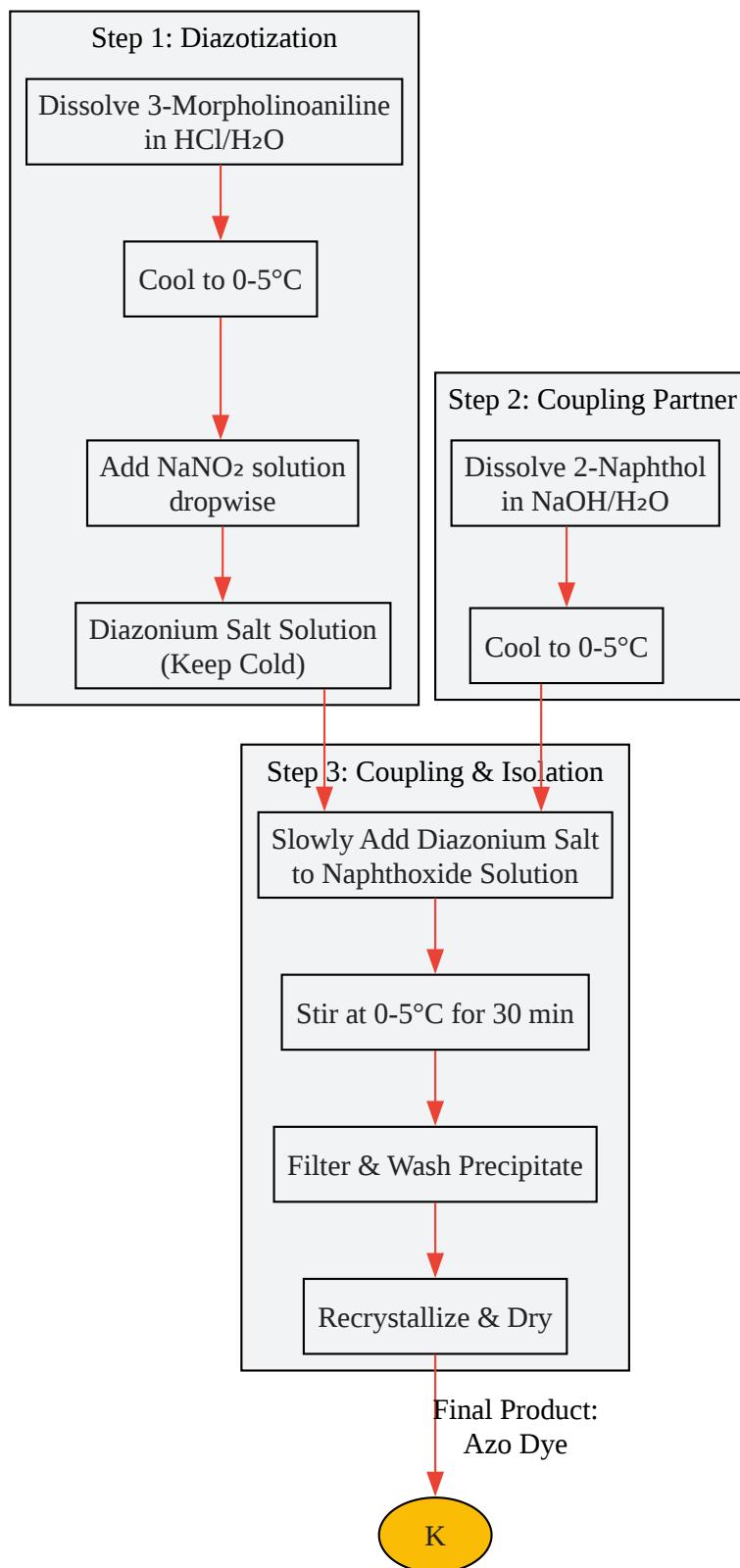
- **3-Morpholin-4-ylaniline**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- 2-Naphthol
- Sodium Hydroxide (NaOH)
- Ice, beakers, magnetic stirrer

Procedure:

- Diazotization (Step 1):

- In a beaker, dissolve **3-morpholin-4-ylaniline** (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.
- Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Keep this solution cold for the next step.

- Preparation of Coupling Agent (Step 2):
 - In another beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. This creates the highly activated phenoxide ion. Cool this solution in an ice bath to 0-5°C.
- Azo Coupling (Step 3):
 - Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
 - A brightly colored precipitate (the azo dye) should form immediately.
 - Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
- Isolation and Purification:
 - Collect the solid dye by vacuum filtration.
 - Wash the filter cake thoroughly with cold water to remove any unreacted salts.
 - The crude dye can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
 - Allow the purified dye to air dry.

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Caption: Workflow for the synthesis of an azo dye.

Reactivity Profile: Directing Effects in Synthesis

The synthetic utility of **3-morpholin-4-ylaniline** is governed by the electronic effects of its substituents. Both the amino (-NH₂) and morpholino groups are activating, ortho, para-directors due to the lone pair of electrons on their nitrogen atoms, which can be delocalized into the aromatic ring. This has significant implications for electrophilic aromatic substitution reactions (e.g., halogenation, nitration).

Caption: Regioselectivity in electrophilic aromatic substitution.

The positions ortho and para to the powerful amino group (positions 2, 6, and 4) are most activated. However, since position 4 is occupied by the morpholine group, incoming electrophiles will be directed primarily to positions 2 and 6. The position ortho to the morpholine group (position 4) is also activated. The interplay of these directing effects allows for regioselective functionalization of the aromatic ring.

Conclusion

3-Morpholin-4-ylaniline stands out as a high-value, versatile building block for chemical synthesis. Its pre-installed morpholine moiety offers a strategic advantage in drug discovery programs by improving physicochemical properties. The dual reactivity of the aniline nitrogen and the activated aromatic ring provides a robust platform for constructing diverse molecular libraries, from potent kinase inhibitors to vibrant azo dyes. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable compound.

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